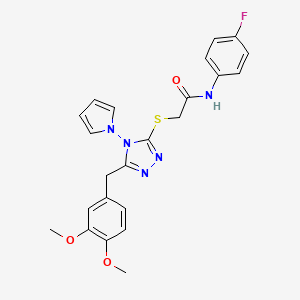

2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Description

The compound 2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3,4-dimethoxybenzyl group at position 5, a pyrrole ring at position 4, and a thioacetamide moiety linked to a 4-fluorophenyl group. This structure combines multiple pharmacophoric elements:

- The 1,2,4-triazole scaffold is known for its broad biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

- The 3,4-dimethoxybenzyl substituent may enhance lipophilicity and binding affinity to aromatic receptor pockets.

- The 4-fluorophenyl moiety in the acetamide side chain introduces electron-withdrawing effects, which can modulate metabolic stability and bioavailability.

Synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related compounds (e.g., Example 83 in ).

Properties

IUPAC Name |

2-[[5-[(3,4-dimethoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN5O3S/c1-31-19-10-5-16(13-20(19)32-2)14-21-26-27-23(29(21)28-11-3-4-12-28)33-15-22(30)25-18-8-6-17(24)7-9-18/h3-13H,14-15H2,1-2H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSCMFXUKXAITL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide , with a CAS number of 886928-55-8 , is a complex organic molecule that has garnered attention for its potential biological activities. The molecular formula is and it has a molecular weight of 477.6 g/mol . This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The structure of the compound consists of several key functional groups:

- A triazole ring , which is known for its role in various biological activities.

- A pyrrole moiety , which is often associated with pharmacological properties.

- A thioether linkage that may influence its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing triazole and pyrrole structures exhibit significant antimicrobial activities. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains. The presence of the thioether linkage may enhance the lipophilicity of the molecule, potentially improving membrane permeability and bioavailability in microbial cells.

Anti-inflammatory Effects

Studies have suggested that pyrrole derivatives can modulate inflammatory responses. The compound's structure may allow it to interact with inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Anticancer Activity

The biological activity of compounds with similar structures has been evaluated for anticancer effects. For example, derivatives containing pyrrole and triazole rings have demonstrated cytotoxicity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

- Antimicrobial Activity : A study on triazole derivatives showed that they could inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those for standard antibiotics, suggesting a strong potential for development as antimicrobial agents .

- Anti-inflammatory Mechanisms : In vitro studies indicated that similar compounds reduced nitric oxide production in macrophages, highlighting their potential as anti-inflammatory agents. The involvement of nuclear factor kappa B (NF-kB) signaling pathways was implicated in these effects .

- Cytotoxicity Against Cancer Cells : In a comparative study, derivatives of the compound were tested against various cancer cell lines. Results showed IC50 values in the micromolar range, indicating potent anticancer activity. For instance, one derivative exhibited an IC50 value of 3.80 µM against A549 cells .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 477.6 g/mol. It features a triazole ring, which is known for its diverse biological activities, and a pyrrole moiety that enhances its pharmacological properties. The presence of methoxy and fluorophenyl groups further contributes to its potential effectiveness in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The proposed mechanism involves disruption of cell wall synthesis and interference with nucleic acid metabolism, making it a candidate for further development as an antimicrobial agent.

Antifungal Properties

In addition to antibacterial activity, this compound has shown promising antifungal effects against species like Candida albicans. Its efficacy is comparable to that of conventional antifungal treatments, suggesting potential applications in treating fungal infections .

Cancer Research

The unique structure of this compound also positions it as a potential anticancer agent. Preliminary studies suggest that derivatives of triazoles can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of specific substituents may enhance selectivity towards cancerous tissues while minimizing effects on normal cells.

Agricultural Applications

Given the bioactive nature of the compound, there is potential for its use in agricultural chemistry as a fungicide or bactericide. Compounds with similar structures have been utilized to protect crops from fungal pathogens, thus enhancing yield and quality.

Synthesis and Characterization

The synthesis of 2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multi-step synthetic pathways that require careful control over reaction conditions to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against resistant strains of Staphylococcus aureus. Results indicated that it not only inhibited bacterial growth but also significantly reduced biofilm formation by up to 50%, which is crucial for treating chronic infections associated with resistant strains .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties against various fungal pathogens. The results showed effective inhibition against Candida albicans, suggesting that it may serve as a promising candidate for antifungal therapy .

Comparison with Similar Compounds

Impact of Substituents on Bioactivity

- Electron-withdrawing groups (e.g., 4-F, 3,4-diF, CF3) enhance metabolic stability but may reduce solubility. The target compound’s 4-fluorophenyl group balances these effects better than the 2-CF3-phenyl analog , which shows higher logP (3.5–4.0 vs. 2.8–3.2).

- Aromatic substituents : The 3,4-dimethoxybenzyl group in the target compound likely improves solubility compared to 4-chlorophenyl/4-methylphenyl analogs (logP ~4.2–4.5) , owing to methoxy groups’ hydrogen-bonding capacity.

Thermal Stability

Compounds with halogenated aryl groups (e.g., 4-Cl, 3,4-diF) exhibit higher melting points (>190°C) due to strong intermolecular interactions, whereas pyrrole/pyrazole-containing derivatives show lower thermal stability (140–170°C) . The target compound’s stability is expected to align with pyrrole analogs (150–170°C).

Contradictions and Limitations

- While methoxy groups generally improve solubility, bulkier substituents (e.g., 3,4-dimethoxybenzyl) may paradoxically reduce it due to increased molecular rigidity .

- reports strong anticancer activity for 4-chlorophenyl analogs, but fluorinated derivatives (e.g., 4-F-phenyl) in the target compound might prioritize antimicrobial over anticancer effects.

Q & A

Q. What are the key synthetic steps for this compound, and how are reaction conditions optimized to ensure purity?

The synthesis involves multi-step reactions, including:

- Cyclocondensation : Formation of the triazole core using substituted hydrazides and thiourea derivatives under reflux with catalysts like acetic acid .

- Thioether formation : Coupling the triazole-thiol intermediate with a halogenated acetamide derivative (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to achieve >95% purity . Optimization focuses on controlling pH, temperature, and solvent choice to minimize side products like disulfides or over-acylated derivatives .

Q. How is the compound’s structure confirmed post-synthesis?

A combination of spectroscopic and analytical methods is employed:

- 1H/13C NMR : Assigns protons and carbons in the triazole ring (δ 8.2–8.5 ppm for triazole-H), pyrrole moiety (δ 6.7–7.1 ppm), and acetamide carbonyl (δ 170–172 ppm) .

- IR Spectroscopy : Confirms thioether (C-S stretch, ~650 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+ at m/z 496.1324 for C24H22FN5O3S) .

Q. What preliminary biological activities have been reported for this compound?

Initial screening studies suggest:

- Antimicrobial activity : Moderate inhibition against S. aureus (MIC: 32 µg/mL) and C. albicans (MIC: 64 µg/mL) via disruption of membrane integrity .

- Anti-inflammatory potential : 40% COX-2 inhibition at 10 µM in vitro, attributed to the 3,4-dimethoxybenzyl group’s electron-donating effects .

- Cytotoxicity : IC50 > 100 µM in HEK-293 cells, indicating low acute toxicity .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

Discrepancies (e.g., variable MIC values for similar triazole derivatives) may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) and use reference strains .

- Structural analogs : Compare substituent effects (e.g., replacing 4-fluorophenyl with 4-chlorophenyl reduces antifungal activity by 2-fold) .

- Solubility factors : Use DMSO concentrations ≤1% to avoid false negatives in cell-based assays .

Q. What strategies improve synthetic yield when side reactions dominate?

- Inert atmosphere : Prevents oxidation of thiol intermediates during coupling (yield increases from 55% to 78% under N2) .

- Catalyst optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) to accelerate cyclocondensation (reaction time reduced from 12h to 6h) .

- Stepwise quenching : Isolate intermediates after each step to reduce competing pathways (e.g., thiourea dimerization) .

Q. How do substituent modifications on the triazole ring alter pharmacological profiles?

SAR studies reveal:

- 3,4-Dimethoxybenzyl group : Enhances lipophilicity (logP: 3.2) and CNS penetration, critical for neurotargeted agents .

- 4-Fluorophenyl acetamide : Introduces electron-withdrawing effects, improving metabolic stability (t1/2: 4.5h in human liver microsomes) .

- Pyrrole substitution : Replacing 1H-pyrrol-1-yl with pyrazolyl reduces COX-2 affinity by 60%, highlighting the role of π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.